molecular formula C19H20ClNO4 B12902915 1-(3,4,5-Trimethoxybenzyl)isoquinolin-5-ol hydrochloride CAS No. 61672-55-7

1-(3,4,5-Trimethoxybenzyl)isoquinolin-5-ol hydrochloride

Cat. No.: B12902915
CAS No.: 61672-55-7
M. Wt: 361.8 g/mol
InChI Key: PSCIJQIUUVNQJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3,4,5-Trimethoxybenzyl)isoquinolin-5-ol hydrochloride is a chemical compound known for its unique structure and properties. It belongs to the class of isoquinoline derivatives, which are aromatic polycyclic compounds containing an isoquinoline moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4,5-Trimethoxybenzyl)isoquinolin-5-ol hydrochloride typically involves the reaction of 3,4,5-trimethoxybenzyl chloride with isoquinoline derivatives under specific conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol or methanol .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: 1-(3,4,5-Trimethoxybenzyl)isoquinolin-5-ol hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction may produce tetrahydroisoquinoline derivatives .

Mechanism of Action

The mechanism of action of 1-(3,4,5-Trimethoxybenzyl)isoquinolin-5-ol hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects .

Comparison with Similar Compounds

  • 1-(3,4,5-Trimethoxybenzyl)isoquinoline
  • 1-(3,4,5-Trimethoxybenzyl)-1,2,3,4-tetrahydroisoquinoline
  • 3,4,5-Trimethoxybenzyl chloride

Comparison: 1-(3,4,5-Trimethoxybenzyl)isoquinolin-5-ol hydrochloride is unique due to its specific structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activities, making it valuable for specific applications .

Properties

CAS No.

61672-55-7

Molecular Formula

C19H20ClNO4

Molecular Weight

361.8 g/mol

IUPAC Name

1-[(3,4,5-trimethoxyphenyl)methyl]isoquinolin-5-ol;hydrochloride

InChI

InChI=1S/C19H19NO4.ClH/c1-22-17-10-12(11-18(23-2)19(17)24-3)9-15-13-5-4-6-16(21)14(13)7-8-20-15;/h4-8,10-11,21H,9H2,1-3H3;1H

InChI Key

PSCIJQIUUVNQJO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)CC2=NC=CC3=C2C=CC=C3O.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.